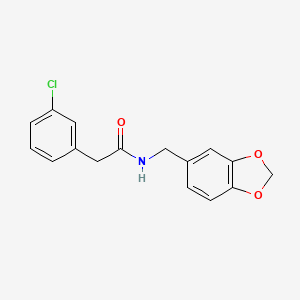![molecular formula C25H22O5 B5363618 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5363618.png)
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate, also known as MMBA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MMBA is a synthetic compound that has been synthesized using a variety of methods, and its mechanism of action and physiological effects are currently being studied.
作用机制
The exact mechanism of action of 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate is not yet fully understood, but it is believed to involve the inhibition of certain enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, this compound may have potential applications in the treatment of inflammatory diseases such as arthritis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of COX-2, this compound has also been shown to inhibit the activity of other enzymes, including lipoxygenase and phospholipase A2. These enzymes play important roles in a variety of physiological processes, including inflammation and cell signaling.
实验室实验的优点和局限性
One of the main advantages of 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate for use in lab experiments is its ability to inhibit the activity of specific enzymes. This makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. However, there are also limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and its effects on other enzymes and physiological processes are still being studied.
未来方向
There are many potential future directions for research on 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate. One area of interest is the development of new drugs and treatments based on this compound's mechanism of action. Another area of research involves the study of this compound's effects on other enzymes and physiological processes. Additionally, there is potential for the use of this compound in diagnostic applications, such as the detection of certain enzymes in biological samples.
Conclusion:
In conclusion, this compound is a synthetic compound with a wide range of potential applications in scientific research. Its mechanism of action and physiological effects are currently being studied, and there are many potential future directions for research on this compound. While there are limitations to the use of this compound in lab experiments, its ability to inhibit the activity of specific enzymes makes it a valuable tool for studying the biochemical and physiological effects of these enzymes.
合成方法
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate can be synthesized using a variety of methods, including Suzuki-Miyaura cross-coupling reactions, Heck coupling reactions, and palladium-catalyzed coupling reactions. The synthesis of this compound typically involves the use of various reagents and solvents, and the reaction conditions can vary depending on the specific method used.
科学研究应用
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate has a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of this compound's mechanism of action. This compound has been shown to inhibit the activity of certain enzymes, which could have significant implications for the development of new drugs and treatments.
属性
IUPAC Name |
[5-methoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O5/c1-17-8-4-6-10-20(17)25(27)30-24-16-19(28-2)13-14-21(24)22(26)15-12-18-9-5-7-11-23(18)29-3/h4-16H,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBIPDQOPNSKCD-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)C=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)/C=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5363539.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5363570.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363578.png)
![(2-{1-[4-fluoro-3-(trifluoromethyl)benzyl]-2-piperidinyl}ethyl)dimethylamine](/img/structure/B5363585.png)
![2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B5363592.png)
![methyl 3-{2-[cyclopropyl(4-fluorophenyl)methylene]hydrazino}-2-thiophenecarboxylate](/img/structure/B5363608.png)
![N-{2-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B5363613.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-methyl-N-[1-(2-thienyl)ethyl]propanamide](/img/structure/B5363623.png)
![2-[(3-methoxypropyl)amino]-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363631.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5363635.png)
![N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5363637.png)

![1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B5363659.png)